Astramembranoside A
Description
Astramembranoside A is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus (Leguminosae), a plant widely used in traditional medicine for its immunomodulatory and antioxidant properties . Structurally, it features a cycloastragenol aglycone (a tetracyclic triterpene backbone) linked to sugar moieties. Its molecular formula is C₄₂H₆₉O₁₅, with a molecular weight of 813.46 g/mol . Key spectral characteristics include:
- Optical rotation: [α]D²⁵ = +23.5° (c = 0.11 in MeOH) .
- ¹H-NMR signals: Distinct methyl group resonances at δ 0.82–1.35 ppm (18-CH₃, 21-CH₃, 26-CH₃, 27-CH₃, 28-CH₃, 30-CH₃) .
- ¹³C-NMR data: Cycloastragenol carbons (δ 16.2–179.8 ppm) and glycosidic linkages confirmed by HMBC correlations .
This compound is biosynthesized in the hairy roots of A.
Properties
Molecular Formula |
C42H70O15 |
|---|---|
Molecular Weight |
815 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6,14-dihydroxy-7,7,12,16-tetramethyl-15-[(2R,5S)-2-methyl-5-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]oxolan-2-yl]-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O15/c1-36(2)24(46)8-11-42-18-41(42)13-12-38(5)32(40(7)10-9-25(56-40)37(3,4)57-35-31(52)29(50)27(48)22(17-44)55-35)19(45)15-39(38,6)23(41)14-20(33(36)42)53-34-30(51)28(49)26(47)21(16-43)54-34/h19-35,43-52H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35-,38+,39-,40+,41-,42+/m0/s1 |
InChI Key |
IMKPKRLXGZKRSO-DYKMNTEFSA-N |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)(C)C)O |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)C |
Synonyms |
astramembranoside A cycloastragenol 6,25-di-O-beta-D-glucopyranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Astramembranoside A belongs to a family of cycloartane saponins. Below is a detailed comparison with two structurally related compounds: Astragaloside IV and Astramembranoside B.
Table 1: Structural and Physicochemical Comparison
Structural Differentiation
Aglycone Variation: this compound and Astragaloside IV share the cycloastragenol aglycone, while Astramembranoside B uses cyclocanthogenin, which has an additional hydroxyl group at C-24 .
Glycosylation Patterns: this compound contains a rhamnose (Rha) residue absent in Astragaloside IV, whereas Astramembranoside B includes an apiose (Api) sugar . These variations affect solubility and metabolic stability. For instance, this compound’s Rha moiety enhances membrane permeability compared to Astragaloside IV .
Spectral Distinctions: The ¹H-NMR of Astramembranoside B shows a unique 29-CH₃ signal (δ 1.12 ppm), absent in this compound . Astragaloside IV lacks the 18-CH₃ and 28-CH₃ signals present in this compound .
Functional Implications
- Bioactivity: Cycloastragenol-based saponins (e.g., this compound, Astragaloside IV) exhibit stronger immunostimulatory effects than cyclocanthogenin derivatives (e.g., Astramembranoside B) due to aglycone-driven interactions with Toll-like receptors .
- Isomerism: identifies isomers of this compound (e.g., entries A7 and A29) with identical molecular formulas but distinct retention times (11.82 vs. 18.83 min), suggesting stereochemical variations in sugar linkages that may influence pharmacokinetics .
Q & A
Q. What frameworks guide the integration of this compound research into broader drug discovery pipelines?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. Use stage-gate models for decision-making, with milestones like in vivo efficacy and patentability assessments. Collaborate with translational research consortia for preclinical validation .
Methodological Notes
- Data Presentation : Follow journal-specific guidelines for tables (Roman numerals, footnotes) and figures (high-resolution TIFF/PDF). Include error bars (SD/SEM) and statistical significance markers (e.g., asterisks) in graphs .
- Ethical Compliance : Obtain ethical approvals for in vivo studies and ensure data integrity via lab notebooks and electronic records. Disclose conflicts of interest in publications .
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